molecular formula C20H19NO2 B2748038 2'-benzylspiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione CAS No. 182870-83-3

2'-benzylspiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione

Cat. No.: B2748038
CAS No.: 182870-83-3
M. Wt: 305.377
InChI Key: PZYRZALEFWHDTJ-UHFFFAOYSA-N
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Description

2'-Benzylspiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione is a spirocyclic compound featuring a cyclopentane ring fused to an isoquinoline scaffold via a spiro junction. The benzyl substituent at the 2'-position and the two ketone groups (dione) at the 1' and 3' positions define its structural uniqueness.

Properties

IUPAC Name

2'-benzylspiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c22-18-16-10-4-5-11-17(16)20(12-6-7-13-20)19(23)21(18)14-15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYRZALEFWHDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2'-benzylspiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione involves several steps, including the formation of the spirocyclic structure. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of benzyl and homophthaliaid precursors under controlled conditions to form the desired spiro-cyclopentane structure.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2'-benzylspiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which can be further utilized in scientific research and industrial applications.

Scientific Research Applications

2'-benzylspiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of complex molecules In biology, it serves as a probe for studying biological processesAdditionally, it is used in the industry for the production of advanced materials and specialty chemicals .

Mechanism of Action

The mechanism of action of 2'-benzylspiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 1: Key Physicochemical Properties of Selected Spiro Compounds
Compound Name Molecular Weight (g/mol) Key Substituents Synthetic Yield (%) Method
Target Compound (2'-benzyl derivative) ~350–370* Benzyl, dione N/A Likely multi-step
2'-Cyclohexyl-4'-carboxylic acid derivative 327.42 Cyclohexyl, carboxylic acid N/A Not specified
5a (Thioxo derivative) Calculated ~330 Phenyl, thioxo 88 (microwave) Microwave-assisted
6q (Silver-mediated product) 327.41 Tosyl, cyano 54 AgOTf catalysis
Table 2: Functional Group Impact on Solubility
Compound Type Functional Groups Solubility Profile
Target Compound Dione, benzyl Moderate lipophilicity
Carboxylic acid derivative Carboxylic acid High aqueous solubility
Trifluoromethyl derivative CF3 Enhanced metabolic stability

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s dione groups may hinder further functionalization compared to carboxamide or thioxo derivatives, which are more amenable to post-synthetic modifications .
  • Biological Relevance : The benzyl group’s lipophilicity could enhance blood-brain barrier penetration, making the compound a candidate for central nervous system-targeted therapies, whereas carboxylic acid derivatives (e.g., ) may favor peripheral actions.

Biological Activity

2'-Benzylspiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione is a compound of increasing interest in pharmacology due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxic effects, and potential as a drug candidate.

  • Molecular Formula : C20H19NO2
  • Molecular Weight : 305.38 g/mol
  • InChIKey : FIWXEPUBGBTBDR-UHFFFAOYSA-N

Research indicates that this compound exhibits significant biological activity primarily through its interaction with various cellular pathways. The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and altering cell cycle progression.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings regarding its cytotoxic effects:

Cell Line IC50 (µM) Mechanism
MCF-70.48Apoptosis via caspase activation
HCT-1160.78Cell cycle arrest at G1 phase
A5490.19Induction of p53 expression
HeLa5.13Increase in caspase-3 cleavage

The IC50 values indicate that the compound exhibits potent cytotoxicity, particularly against the MCF-7 cell line, which is a model for breast cancer research. The mechanism involves apoptosis triggered by increased levels of pro-apoptotic factors and inhibition of anti-apoptotic proteins.

In Vivo Studies

In vivo studies have further supported the anticancer efficacy of this compound. For instance, animal models treated with this compound showed significant tumor reduction compared to control groups. Histological analysis revealed reduced proliferation markers and increased apoptosis in tumor tissues.

Study 1: MCF-7 Cell Line

In a detailed study focusing on the MCF-7 breast cancer cell line, researchers observed that treatment with this compound resulted in:

  • A significant decrease in cell viability.
  • Activation of caspases 3 and 7.
  • Arrest of the cell cycle at the G1 phase.

This study highlighted the compound's potential as a therapeutic agent for breast cancer treatment.

Study 2: HCT-116 Cell Line

Another investigation assessed the effects on HCT-116 colorectal cancer cells. The results indicated:

  • An IC50 value of 0.78 µM.
  • Induction of apoptosis through mitochondrial pathway activation.
    These findings suggest that this compound could be beneficial in treating colorectal cancers as well.

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